molecular formula C16H23N3O2 B2729256 2-[2-(hydroxymethyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide CAS No. 923709-19-7

2-[2-(hydroxymethyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide

Cat. No. B2729256
CAS RN: 923709-19-7
M. Wt: 289.379
InChI Key: GWXJVNVMKPBDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(hydroxymethyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide, also known as HMBIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

  • Synthesis and Chemical Transformation :

    • Research by Troxler and Weber (1974) investigated the synthesis of Pyrimido[1,2‐a]benzimidazoles, providing foundational knowledge about the chemical transformations of benzimidazole derivatives, including 2-[2-(hydroxymethyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide (Troxler & Weber, 1974).
  • Anti-inflammatory Activity :

    • Bhor and Sable (2022) found that derivatives of benzimidazole, including those structurally similar to the compound , have anti-inflammatory properties, determined by rat-paw-oedema method (Bhor & Sable, 2022).
  • NMR Study of Derivatives :

    • Li Ying-jun (2012) conducted an NMR study of a novel 1,3,4-Oxadiazole derivative containing a benzimidazole moiety, contributing to the understanding of the molecular structure and behavior of similar compounds (Li Ying-jun, 2012).
  • Inhibition of Acyl-CoACholesterol O-Acyltransferase

    :

    • A study by Shibuya et al. (2018) identified a benzimidazole derivative as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting potential therapeutic applications (Shibuya et al., 2018).
  • H1-antihistaminic Agents :

    • Research by Iemura et al. (1986) demonstrated that certain benzimidazole derivatives exhibit potent H1-antihistaminic activity, which is significant for potential pharmacological applications (Iemura et al., 1986).
  • Electron Impact Studies :

    • Kallury, Loudon, and Maccoll (1978) studied the mass spectra of 2-hydroxyimino-N-aryl acetamides, contributing to the understanding of the electronic properties of such compounds (Kallury et al., 1978).
  • Antibacterial Activity :

    • Gullapelli, Thupurani, and Brahmeshwari (2014) synthesized and tested the antibacterial activity of benzimidazole-based pyramiding derivatives, highlighting the compound's potential in combating bacterial infections (Gullapelli et al., 2014).
  • Corrosion Inhibition :

    • Tang et al. (2013) found that benzimidazole derivatives, including those structurally similar to the compound , are effective corrosion inhibitors for mild steel in acidic media (Tang et al., 2013).

properties

IUPAC Name

2-[2-(hydroxymethyl)benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-11(2)19(12(3)4)16(21)9-18-14-8-6-5-7-13(14)17-15(18)10-20/h5-8,11-12,20H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXJVNVMKPBDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.